Kuguaglycoside C

概要

説明

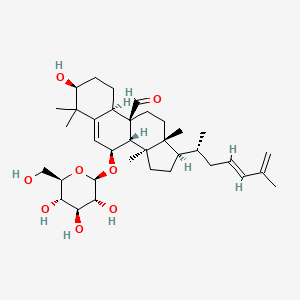

Momordica charantia. This compound is part of the cucurbitane triterpenoid glycosides family, which are known for their diverse biological activities. Kuguaglycoside C is characterized by its unique structure, which includes a cucurbitane skeleton with various functional groups attached .

準備方法

Synthetic Routes and Reaction Conditions: Kuguaglycoside C can be isolated from the leaves of Momordica charantia through a series of extraction and purification steps. The process typically involves:

Extraction: The leaves are dried and powdered, followed by extraction using solvents such as methanol or ethyl acetate.

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This may involve optimizing solvent use, improving chromatographic techniques, and ensuring consistent quality control.

化学反応の分析

Types of Reactions: Kuguaglycoside C undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert double bonds into single bonds, altering its structure and biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of double bonds can result in saturated derivatives.

科学的研究の応用

Case Studies

- Study on Neuroblastoma Cells : In a detailed examination, kuguaglycoside C was found to decrease the expression of survivin, an inhibitor of apoptosis protein, while increasing apoptosis-inducing factor (AIF) levels. This suggests its potential as a therapeutic agent in targeting resistant cancer types .

- Comparative Analysis : When compared to other compounds like cisplatin, this compound did not activate caspases but induced significant morphological changes indicative of necroptosis .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory markers such as IL-6 and TNF-α in cellular models. This property is particularly relevant for conditions characterized by chronic inflammation, such as diabetes and obesity .

Case Studies

- Cellular Models : In FL83B cells, this compound attenuated TNF-α-induced inflammation without activating AMP-activated protein kinase (AMPK), suggesting alternative pathways for its anti-inflammatory action .

Antidiabetic Effects

This compound exhibits promising antidiabetic properties by influencing glucose metabolism. It has been implicated in enhancing insulin sensitivity and reducing blood glucose levels through various mechanisms, including the inhibition of α-amylase and α-glucosidase enzymes.

Data Table: Antidiabetic Activity Comparison

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | IC50 (mM) |

|---|---|---|---|

| This compound | 68.0 - 76.6 | 40.3 | 0.87 |

| Acarbose | 70.0 | 60.0 | 0.13 |

| Karaviloside VIII | 56.5 | 23.9 | 1.33 |

This table illustrates the effectiveness of this compound relative to standard antidiabetic agents like acarbose .

Molecular Docking Studies

In silico studies have provided insights into the binding interactions of this compound with target enzymes involved in carbohydrate metabolism. Molecular docking analyses revealed that this compound binds effectively to the active sites of α-amylase and isomaltase, forming multiple hydrogen bonds with key amino acid residues .

Binding Energy Analysis

The minimal binding energies observed during docking studies indicate strong interactions, which correlate with its biological activities:

- α-Amylase : Binding energy of -8.23 kcal/mol.

- Isomaltase : Comparable binding energies suggest potential for therapeutic application in managing diabetes.

作用機序

Kuguaglycoside C exerts its effects through various molecular targets and pathways:

Antidiabetic Activity: The compound enhances the activity of adenosine 5’-monophosphate-activated protein kinase (AMPK), which increases glucose uptake and fatty acid oxidation while inhibiting lipid synthesis and hepatic glucose output.

Anti-inflammatory Activity: It modulates the expression of pro-inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and inducible nitric oxide synthase (iNOS).

Anticancer Activity: this compound induces cell death in neuroblastoma cells through a caspase-independent pathway, involving the activation of apoptosis-inducing factor (AIF) and other related proteins.

類似化合物との比較

Kuguaglycoside C is part of a family of cucurbitane triterpenoid glycosides, which includes several similar compounds:

Kuguaglycoside A: Differentiated by its methoxy group at the 7β position.

Kuguaglycoside B: Contains a methoxy group at the 25 position.

Kuguaglycoside D: Features additional hydroxyl groups at the 19 and 23 positions.

Kuguaglycoside E: Has a glucopyranosyloxy group at the 23 position and additional hydroxyl groups.

Uniqueness: this compound is unique due to its specific functional groups and the positions of these groups on the cucurbitane skeleton. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

生物活性

Anticancer Properties

Research indicates that Kuguaglycoside C exhibits significant anticancer activity, particularly against human neuroblastoma IMR-32 cells. The compound has been shown to induce cell death through a caspase-independent mechanism, which distinguishes it from many traditional chemotherapeutic agents that primarily rely on apoptosis.

Key Findings:

- Cytotoxicity : The IC50 value for this compound against IMR-32 cells was determined to be 12.6 μM after 48 hours of treatment. This indicates a potent cytotoxic effect at relatively low concentrations .

- Mechanism of Action : Unlike typical apoptotic pathways, this compound does not activate caspases (specifically caspase-3 and caspase-9) at effective concentrations. Instead, it induces DNA cleavage through a caspase-independent pathway, suggesting involvement in necroptosis—a form of programmed cell death distinct from apoptosis .

Impact on Cell Markers

This compound significantly affects various cellular markers associated with apoptosis and cancer progression:

- Survivin Expression : The compound markedly decreases survivin levels, an inhibitor of apoptosis protein that is often overexpressed in cancers .

- Poly (ADP-ribose) Polymerase (PARP) : Increased cleavage of PARP was observed, indicating activation of cell death pathways .

- Apoptosis-Inducing Factor (AIF) : this compound enhances the expression and cleavage of AIF, further supporting its role in inducing cell death independent of caspases .

Cell Morphology

Morphological assessments reveal that this compound treatment leads to nuclear shrinkage, a hallmark of apoptosis; however, no apoptotic bodies were detected via flow cytometry, reinforcing the notion of a non-apoptotic cell death mechanism .

Comparative Biological Activity Table

| Compound | Target Cells | IC50 (μM) | Mechanism | Key Effects |

|---|---|---|---|---|

| This compound | IMR-32 (neuroblastoma) | 12.6 | Caspase-independent | Decreased survivin, increased AIF |

| Cisplatin | IMR-32 | 30 | Caspase-dependent | Induces apoptosis |

| Kuguacin J | Prostate cancer cells | N/A | G1 arrest | Cell cycle arrest |

In Vivo Studies and Other Biological Activities

Although most research has focused on the anticancer properties of this compound, other studies suggest potential applications in metabolic disorders such as diabetes. The broader implications of compounds derived from Momordica charantia indicate possible anti-inflammatory and hypoglycemic effects.

Diabetes-Related Bioactivities

Recent studies have highlighted the role of related compounds in enhancing glucose uptake and modulating insulin sensitivity:

特性

IUPAC Name |

(3S,7S,8S,9R,10R,13R,14S,17R)-3-hydroxy-4,4,13,14-tetramethyl-17-[(2R,4E)-6-methylhepta-4,6-dien-2-yl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBHCPPEZFBPJG-ZBAJYRRDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。